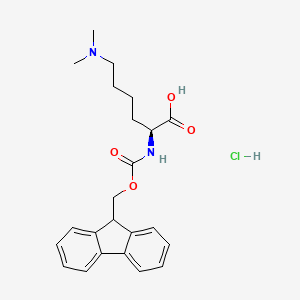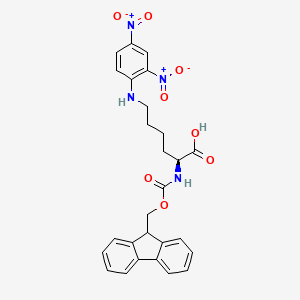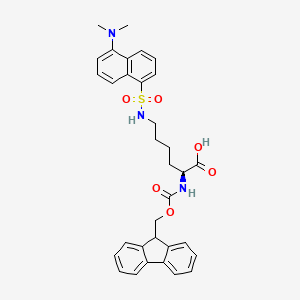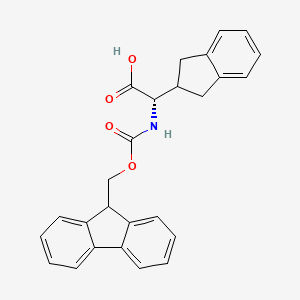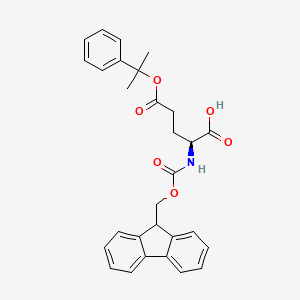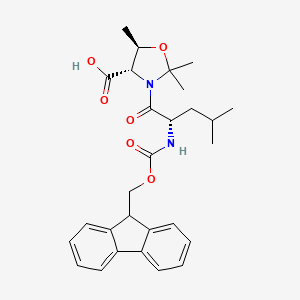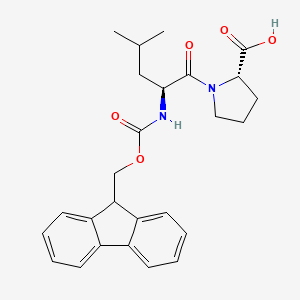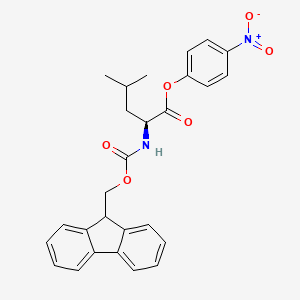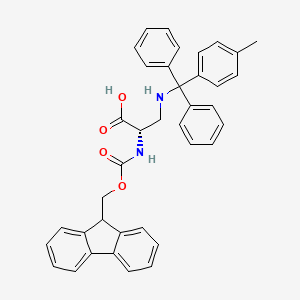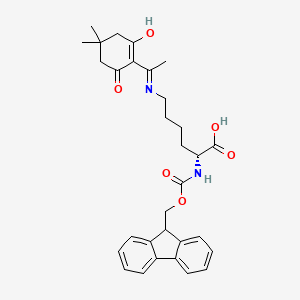
Fmoc-D-Lys(Dde)-OH
説明
“Fmoc-D-Lys(Dde)-OH” is a compound used in peptide synthesis12. It’s also known as N-alpha-Fmoc-N-epsilon-Dde-D-lysine1. It’s often used in the form of a resin, such as Fmoc-D-Lys(Dde)-Wang Resin1.
Synthesis Analysis
“Fmoc-D-Lys(Dde)-OH” is used in the Fmoc solid-phase peptide synthesis methodology3. This method requires handles that attach the growing peptides to the polymeric support and can be cleaved under appropriate conditions, while maintaining intact the side-chain protecting groups3.
Molecular Structure Analysis
The empirical formula of “Fmoc-D-Lys(Dde)-OH” is C34H42N2O64. Its molecular weight is 574.714.
Chemical Reactions Analysis
“Fmoc-D-Lys(Dde)-OH” is used in the synthesis of protected peptides and peptide fragments3. It’s used as a solid support to prepare a peptide bearing a hexacarbonyldiiron cluster, neoglycopeptides, and lipopeptides2.
Physical And Chemical Properties Analysis
“Fmoc-D-Lys(Dde)-OH” is typically used in the form of a resin with a standard mesh size of 100-2001. The typical resin substitution is 0.3 – 0.8 mmol/g1.
科学的研究の応用
-
Biomedical Applications
- Summary of the Application : Fmoc-D-Lys(Dde)-OH has been used in the creation of peptide-based hydrogels (PHGs), which are biocompatible materials suitable for biological, biomedical, and biotechnological applications .
- Methods of Application : A novel class of synthetic hydrogel-forming amphiphilic cationic peptides, containing an aliphatic region and a Lys residue, was proposed as a scaffold for bioprinting applications . The Fmoc group was used as a protecting group .
- Results or Outcomes : The Fmoc-derivatives of these peptides were able to form gels. Among them, Fmoc-K3 hydrogel, which is the more rigid one, acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .
-
Chemical Research
- Summary of the Application : Fmoc-D-Lys(Dde)-OH has been used in the synthesis of mono-substituted cyclo(L-Lys-L-Lys)s .
- Methods of Application : The mono-substituted cyclo(L-Lys-L-Lys)s were synthesized via the reaction of lysine cyclic dipeptide with Fmoc N-hydroxysuccinimide ester (Fmoc-OSu) .
- Results or Outcomes : The resulted mono-substituted cyclo(L-Lys-L-Lys)s served as organogelators enabled to form stable thermo-reversible organogels in alcoholic, substituted benzene and chlorinated solvents .
-
Drug Delivery Systems
- Summary of the Application : Fmoc-D-Lys(Dde)-OH can be used in the development of drug delivery systems. The peptide-based hydrogels (PHGs) formed by Fmoc-D-Lys(Dde)-OH are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery .
- Methods of Application : The Fmoc-derivatives of a series of synthetic hydrogel-forming amphiphilic cationic peptides were used to create a scaffold for bioprinting applications . The Fmoc group was used as a protecting group .
- Results or Outcomes : The Fmoc-derivatives of these peptides were able to form gels. Among them, Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .
-
Organogel Formation
- Summary of the Application : Fmoc-D-Lys(Dde)-OH has been used in the synthesis of mono-substituted cyclo(L-Lys-L-Lys)s, which served as organogelators .
- Methods of Application : The mono-substituted cyclo(L-Lys-L-Lys)s were synthesized via the reaction of lysine cyclic dipeptide with Fmoc N-hydroxysuccinimide ester (Fmoc-OSu) .
- Results or Outcomes : The resulted mono-substituted cyclo(L-Lys-L-Lys)s were able to form stable thermo-reversible organogels in alcoholic, substituted benzene and chlorinated solvents .
-
Tissue Engineering
- Summary of the Application : Fmoc-D-Lys(Dde)-OH can be used in tissue engineering. The peptide-based hydrogels (PHGs) formed by Fmoc-D-Lys(Dde)-OH are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as tissue engineering .
- Methods of Application : The Fmoc-derivatives of a series of synthetic hydrogel-forming amphiphilic cationic peptides were used to create a scaffold for bioprinting applications . The Fmoc group was used as a protecting group .
- Results or Outcomes : The Fmoc-derivatives of these peptides were able to form gels. Among them, Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .
-
Nanotube Formation
- Summary of the Application : Fmoc-D-Lys(Dde)-OH has been used in the synthesis of mono-substituted cyclo(L-Lys-L-Lys)s, which served as organogelators and self-assembled into nanotubes .
- Methods of Application : The mono-substituted cyclo(L-Lys-L-Lys)s were synthesized via the reaction of lysine cyclic dipeptide with Fmoc N-hydroxysuccinimide ester (Fmoc-OSu) .
- Results or Outcomes : The resulted mono-substituted cyclo(L-Lys-L-Lys)s were able to form stable thermo-reversible organogels in alcoholic, substituted benzene and chlorinated solvents . These gelators self-assembled into 3D nanofiber, nanoribbon or nanotube network structures .
Safety And Hazards
将来の方向性
“Fmoc-D-Lys(Dde)-OH” and similar compounds have potential applications in biomedical fields6. For instance, they can be used to create peptide-based hydrogels, which are biocompatible materials suitable for drug delivery, diagnostic tools for imaging, and scaffolds for bioprinting applications6.
Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature and resources.
特性
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36N2O6/c1-19(28-26(34)16-31(2,3)17-27(28)35)32-15-9-8-14-25(29(36)37)33-30(38)39-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h4-7,10-13,24-25,34H,8-9,14-18H2,1-3H3,(H,33,38)(H,36,37)/t25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHSSQNORWQENF-RUZDIDTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=NCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-Lys(Dde)-OH | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




